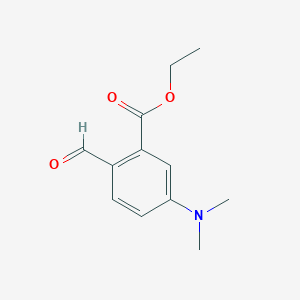
Ethyl 5-(dimethylamino)-2-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(dimethylamino)-2-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group, a dimethylamino group, and a formyl group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(dimethylamino)-2-formylbenzoate typically involves the esterification of 5-(dimethylamino)-2-formylbenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
5-(dimethylamino)-2-formylbenzoic acid+ethanolacid catalystEthyl 5-(dimethylamino)-2-formylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(dimethylamino)-2-formylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Major Products
Oxidation: 5-(dimethylamino)-2-carboxybenzoic acid.
Reduction: Ethyl 5-(dimethylamino)-2-hydroxymethylbenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-(dimethylamino)-2-formylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of Ethyl 5-(dimethylamino)-2-formylbenzoate depends on its specific application. For instance, as a fluorescent probe, the dimethylamino group can interact with light, leading to fluorescence emission. In pharmacological applications, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(dimethylamino)-2-formylbenzoate
- Ethyl 5-(methylamino)-2-formylbenzoate
- Ethyl 5-(dimethylamino)-3-formylbenzoate
Uniqueness
Ethyl 5-(dimethylamino)-2-formylbenzoate is unique due to the specific positioning of the dimethylamino and formyl groups on the benzene ring, which can influence its chemical reactivity and physical properties. This unique structure can lead to distinct applications in various fields compared to its analogs.
Propiedades
Número CAS |
57470-72-1 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
ethyl 5-(dimethylamino)-2-formylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-4-16-12(15)11-7-10(13(2)3)6-5-9(11)8-14/h5-8H,4H2,1-3H3 |
Clave InChI |
CWYCOEUFVMVJQF-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)N(C)C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



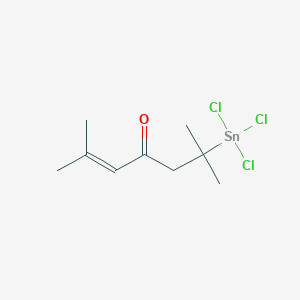



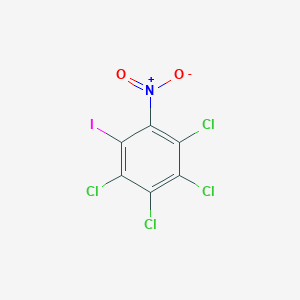

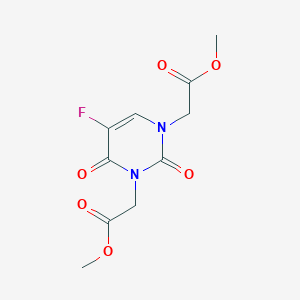

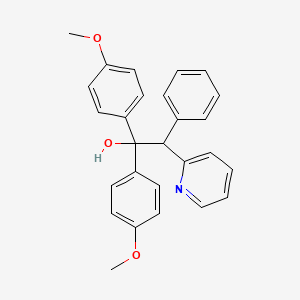
methanone](/img/structure/B14622956.png)
![9-chloro-3H-imidazo[4,5-f]quinoline](/img/structure/B14622958.png)
![(8S,9S,10S,13S,14S)-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,2'-3H-furan]](/img/structure/B14622960.png)
![N'-{4-[(6-Iodopyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14622961.png)
